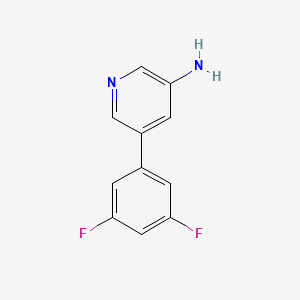

5-(3,5-Difluorophenyl)pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3,5-Difluorophenyl)pyridin-3-amine is a chemical compound with the molecular formula C11H8F2N2 . It has a molecular weight of 206.19 .

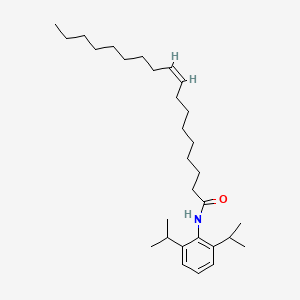

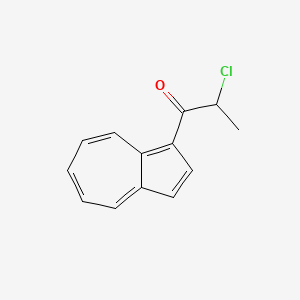

Molecular Structure Analysis

The molecular structure of 5-(3,5-Difluorophenyl)pyridin-3-amine consists of a pyridine ring attached to a phenyl ring at the 5-position . The phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions . The pyridine ring is substituted with an amine group at the 3-position .Applications De Recherche Scientifique

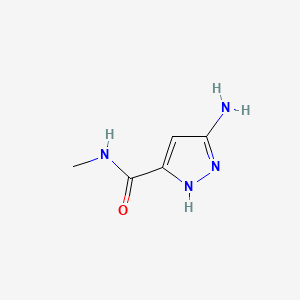

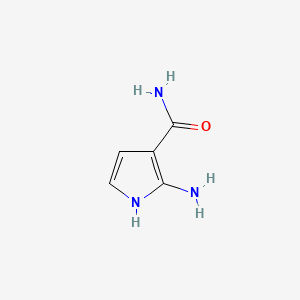

Synthesis of Heterocyclic Compounds

5-(3,5-Difluorophenyl)pyridin-3-amine: is a key precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their resemblance to purine bases, which are fundamental components of DNA and RNA. The compound’s ability to act as an intermediate in synthesizing 1H-pyrazolo[3,4-b]pyridines is particularly noteworthy . These derivatives have shown a wide range of biological activities and are used in medicinal chemistry for drug development.

Development of Fluorinated Pharmaceuticals

The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their chemical and biological properties. 5-(3,5-Difluorophenyl)pyridin-3-amine can be utilized to synthesize fluorinated pyridines, which are a class of compounds with reduced basicity and reactivity. This makes them suitable candidates for the development of new pharmaceuticals with improved efficacy and stability .

Agricultural Chemical Research

Fluorinated compounds, such as those derived from 5-(3,5-Difluorophenyl)pyridin-3-amine , are explored for their potential use in agriculture. The introduction of fluorine atoms can lead to the development of agrochemicals with enhanced physical, biological, and environmental properties .

Radiolabeled Compounds for Imaging

The synthesis of 18F-labeled pyridines is an area of interest in the field of medical imaging5-(3,5-Difluorophenyl)pyridin-3-amine can serve as a precursor for the production of these compounds, which are used as imaging agents in positron emission tomography (PET) scans .

Neurological Disorder Research

Derivatives of 5-(3,5-Difluorophenyl)pyridin-3-amine have been studied for their potential application in treating neurological disorders. Compounds synthesized from this chemical have shown promise in multi-targeted approaches to Alzheimer’s disease treatment, exhibiting both antiaggregatory and antioxidant effects .

Cancer Therapy

The compound’s derivatives are being researched for their application in cancer therapy. The fluorinated pyridines synthesized from 5-(3,5-Difluorophenyl)pyridin-3-amine may be used in local radiotherapy to target cancer cells more effectively .

Mécanisme D'action

- The primary target of 5-(3,5-Difluorophenyl)pyridin-3-amine is likely a specific protein or receptor involved in cellular signaling pathways. Unfortunately, specific information about the exact target remains elusive in the available literature .

- Absorption : The compound’s oral bioavailability is crucial. If it’s well-absorbed, it can reach its target effectively .

Target of Action

Pharmacokinetics (ADME)

Propriétés

IUPAC Name |

5-(3,5-difluorophenyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-9-1-7(2-10(13)4-9)8-3-11(14)6-15-5-8/h1-6H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIODBYFBPBBDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CC(=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735030 |

Source

|

| Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-Difluorophenyl)pyridin-3-amine | |

CAS RN |

1225914-83-9 |

Source

|

| Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B597172.png)

![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)

![(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B597175.png)

![1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione;1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)